2,3,4,5-Tetra(propan-2-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl is an organic compound with the molecular formula C24H34 It is a derivative of biphenyl, where four isopropyl groups are attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl typically involves the alkylation of biphenyl with isopropyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with isopropyl chloride in the presence of aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated biphenyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl core or the isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated biphenyl derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The isopropyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound without isopropyl groups.
2,2’,3,3’-Tetramethyl-1,1’-biphenyl: A similar compound with methyl groups instead of isopropyl groups.
2,3,4,5-Tetramethyl-1,1’-biphenyl: Another derivative with methyl groups.
Properties
CAS No. |
29225-92-1 |
---|---|
Molecular Formula |
C24H34 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-phenyl-2,3,4,5-tetra(propan-2-yl)benzene |
InChI |
InChI=1S/C24H34/c1-15(2)20-14-21(19-12-10-9-11-13-19)23(17(5)6)24(18(7)8)22(20)16(3)4/h9-18H,1-8H3 |
InChI Key |
LXTFIEUQJZSWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=C1)C2=CC=CC=C2)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.